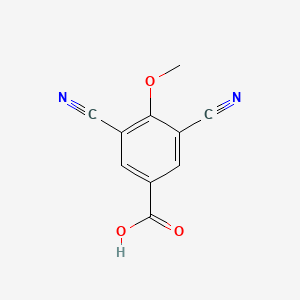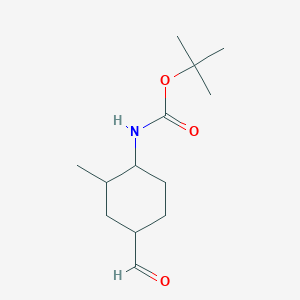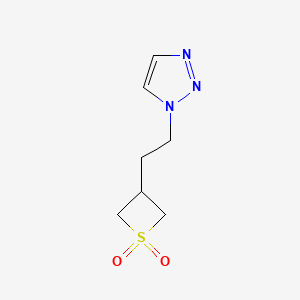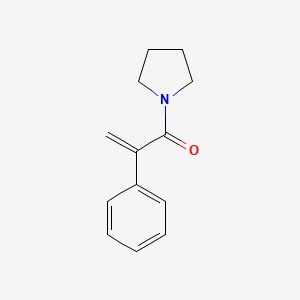
(2,2-Dichloro-1-methylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichloro-1-methylcyclopropyl)methanamine is an organic compound with the molecular formula C5H10Cl2N It is a derivative of cyclopropane, characterized by the presence of two chlorine atoms and a methyl group attached to the cyclopropyl ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-methylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by chlorination and amination reactions One common method includes the reaction of 1-methylcyclopropane with chlorine gas to introduce the dichloro substituents
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1-methylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds such as PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.
Scientific Research Applications
(2,2-Dichloro-1-methylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and methanamine groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride
- Methenamine
- Dichloromethane
Uniqueness
(2,2-Dichloro-1-methylcyclopropyl)methanamine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its dichloro and methanamine groups provide a versatile platform for further functionalization and application in various fields of research.
Properties
Molecular Formula |
C5H9Cl2N |
|---|---|
Molecular Weight |
154.03 g/mol |
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)methanamine |
InChI |
InChI=1S/C5H9Cl2N/c1-4(3-8)2-5(4,6)7/h2-3,8H2,1H3 |
InChI Key |
UMPWYZWZEOBJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
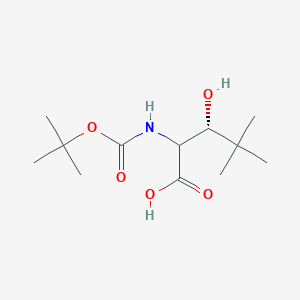
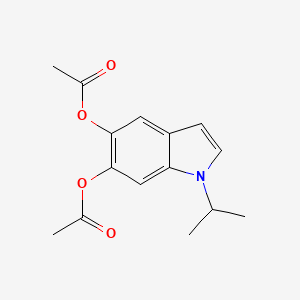
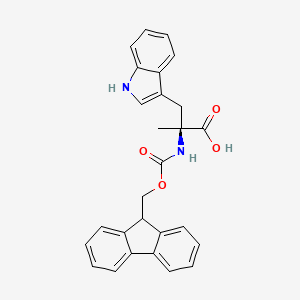
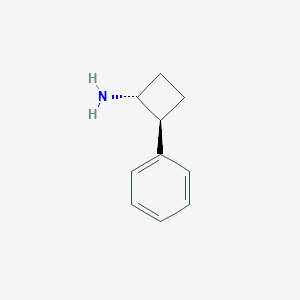
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
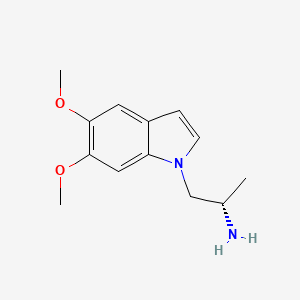
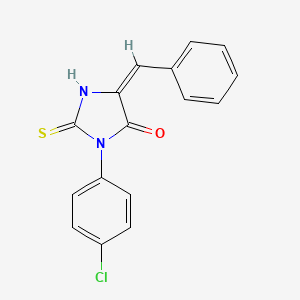
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
